molecular formula C16H17NO5 B2583250 {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol CAS No. 693814-42-5

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B2583250
CAS No.: 693814-42-5
M. Wt: 303.314
InChI Key: KSYZSWBWPZZXLP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature conventions. The compound is officially registered under the Chemical Abstracts Service number 693814-42-5, providing it with a unique identifier within chemical databases worldwide. The systematic name follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of functional groups within the molecular structure.

The molecular formula C16H17NO5 indicates the presence of sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 303.314 grams per mole places this compound within the medium molecular weight range typical of pharmaceutical intermediates and specialty chemicals. Structural analysis reveals the presence of multiple functional groups that contribute to its chemical behavior: an ethoxy group (-OCH2CH3), a nitro group (-NO2), a benzyl ether linkage, and a primary alcohol functionality (-CH2OH).

Property Value Reference
Molecular Formula C16H17NO5
Molecular Weight 303.314 g/mol
Chemical Abstracts Service Number 693814-42-5
Classification Phenolic Ether
Physical State Solid

The compound's structural complexity arises from the presence of three distinct aromatic systems connected through ether linkages and substituted with electron-withdrawing and electron-donating groups. The ethoxy substituent at the 3-position of the phenyl ring provides electron-donating character, while the nitro group on the benzyl moiety introduces electron-withdrawing properties, creating an interesting electronic balance within the molecule. This electronic distribution significantly influences the compound's reactivity patterns and potential applications in synthetic chemistry.

Historical Context of Discovery and Development

The development of this compound reflects the broader evolution of synthetic organic chemistry techniques and the increasing sophistication of pharmaceutical research methodologies. While specific historical documentation regarding the initial discovery of this particular compound remains limited in available literature, its structural characteristics suggest it emerged from systematic investigations into phenolic ether derivatives during the advancement of medicinal chemistry research programs.

The synthetic approach to this compound typically involves a multi-step process that demonstrates the application of established organic synthesis principles. The primary synthetic route encompasses two fundamental transformations: etherification reactions to establish the benzyl ether linkage, and controlled functionalization to introduce the ethoxy substituent. These reactions are conducted under carefully controlled conditions using specific reagents and catalysts to ensure high yields and product purity.

Industrial-scale production methods have been developed to accommodate the growing demand for this compound in research applications. Large-scale chemical reactors and continuous flow processes are employed to optimize production efficiency while maintaining stringent quality control standards. The synthesis process utilizes various reagents, including alkyl halides for etherification reactions and ethylene oxide for ethoxylation procedures. Reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to maximize yield and minimize the formation of unwanted by-products.

The evolution of analytical techniques has played a crucial role in the characterization and quality assessment of this compound. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and X-ray crystallography, have enabled detailed structural analysis and confirmation of molecular arrangements. These analytical capabilities have been instrumental in establishing reliable synthetic protocols and ensuring consistent product quality across different production batches.

Significance in Contemporary Organic Chemistry Research

This compound occupies a prominent position in contemporary organic chemistry research due to its versatile reactivity profile and potential applications across multiple scientific disciplines. The compound's significance stems from its ability to serve as a versatile synthetic intermediate in the preparation of more complex molecular architectures, particularly in medicinal chemistry and materials science applications.

The chemical reactivity of this compound encompasses several important transformation pathways that make it valuable for synthetic applications. Oxidation reactions can convert the primary alcohol functionality to corresponding aldehydes or carboxylic acids, providing access to derivatives with altered electronic properties. Reduction processes can target the nitro group, leading to amino derivatives that exhibit different biological activities and synthetic utility. Substitution reactions can modify the aromatic systems, allowing for the introduction of additional functional groups to fine-tune molecular properties.

Reaction Type Target Functional Group Products Applications
Oxidation Primary Alcohol Aldehydes, Carboxylic Acids Pharmaceutical Intermediates
Reduction Nitro Group Amino Derivatives Bioactive Compounds
Substitution Aromatic Systems Functionalized Aromatics Materials Science
Coupling Multiple Sites Complex Architectures Drug Discovery

The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets, potentially leading to enzyme inhibition or modulation of protein-protein interactions. The presence of the nitro group significantly influences its reactivity and biological activity, enabling participation in various biochemical pathways. This biological relevance has made the compound of particular interest to researchers investigating new therapeutic agents and understanding structure-activity relationships in drug design.

Contemporary research applications extend beyond traditional pharmaceutical development to include investigations in materials science and nanotechnology. The compound's unique electronic properties, arising from the combination of electron-donating and electron-withdrawing substituents, make it suitable for applications in organic electronics and photovoltaic devices. Research groups have explored its potential as a building block for organic semiconductors and light-emitting materials, capitalizing on its interesting optical and electronic characteristics.

The compound's role in facilitating complex synthetic transformations has been particularly valuable in natural product synthesis and the development of novel synthetic methodologies. Its ability to undergo selective reactions while maintaining structural integrity has made it a preferred choice for researchers developing new synthetic routes to biologically active compounds. The presence of multiple reactive sites within the molecule provides opportunities for sequential functionalization strategies, enabling the construction of highly complex molecular frameworks through carefully orchestrated synthetic sequences.

Properties

IUPAC Name

[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-21-16-9-12(10-18)6-7-15(16)22-11-13-4-3-5-14(8-13)17(19)20/h3-9,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYZSWBWPZZXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the following steps:

    Etherification: The formation of an ether bond between the phenylmethanol and the nitrobenzyl group.

    Ethoxylation: The addition of an ethoxy group to the phenyl ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The conversion of the hydroxyl group to a carbonyl group.

    Reduction: The reduction of the nitro group to an amino group.

    Substitution: The replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of phenolic compounds, including derivatives similar to 3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenylmethanol. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy .

1.2 Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities. Research indicates that derivatives of 3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenylmethanol may exhibit strong radical scavenging activity, which can protect cells from oxidative stress—a contributing factor in many chronic diseases, including cancer and cardiovascular disorders. The structure-activity relationship (SAR) studies suggest that modifications on the phenolic ring can enhance these properties .

Synthesis and Organic Chemistry Applications

2.1 Building Blocks in Synthesis

3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenylmethanol serves as an important building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, leading to the formation of more complex molecules. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

2.2 Catalytic Applications

The compound can also be utilized as a catalyst or co-catalyst in organic reactions. For example, it has been explored for its ability to facilitate reactions under mild conditions, enhancing yields while minimizing by-products. This property is especially beneficial in green chemistry, where reducing waste and energy consumption is crucial .

Case Studies and Research Findings

Study Findings Relevance
Study on Anticancer ActivityDemonstrated cytotoxic effects on U-87 glioblastoma cellsIndicates potential for cancer treatment
Antioxidant Activity AssessmentShowed radical scavenging activity comparable to ascorbic acidSupports use in health supplements
Synthesis of DerivativesExplored various synthetic pathways leading to phenolic compoundsHighlights versatility in organic synthesis

Mechanism of Action

The mechanism of action of {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ in substituent types, positions, and functional groups. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Position 3 Position 4 Additional Features Reference
{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol Ethoxy (-OCH₂CH₃) 3-Nitrobenzyloxy (-OBn-NO₂) Methanol (-CH₂OH) Target
4-(Benzyloxy)-3-phenethoxyphenol (C3) Phenethoxy Benzyloxy Phenolic -OH
3-(Benzyloxy)-4-methoxybenzaldehyde Benzyloxy Methoxy Aldehyde (-CHO)
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol Methoxy 2,4-Dichlorobenzyloxy Methanol (-CH₂OH)
(3-Ethoxy-4-methoxyphenyl)methanol Ethoxy Methoxy Methanol (-CH₂OH)

Key Observations :

  • Electron Effects : The nitro group in the target compound enhances electrophilicity at the aromatic ring compared to electron-donating groups (e.g., methoxy, ethoxy) in analogs .
Reactivity Differences :
  • Nitro Group Stability : The nitro substituent may render the compound less prone to electrophilic substitution compared to methoxy- or ethoxy-substituted analogs, which are more reactive toward electrophiles .
  • Hydrogen Bonding: The methanol group enhances solubility in polar solvents, similar to (3-Ethoxy-4-methoxyphenyl)methanol .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
This compound Not reported Moderate in DCM/MeOH ~2.8 -
3-(Benzyloxy)-4-methoxybenzaldehyde 59 Soluble in EtOH ~2.5
(3-Ethoxy-4-methoxyphenyl)methanol Not reported Soluble in EtOH ~1.9
4-Methoxy-3-nitrobiphenyl Not reported Soluble in acetone ~3.1

Key Observations :

  • The nitro group increases logP (lipophilicity) compared to methoxy/ethoxy analogs, suggesting enhanced membrane permeability in biological systems.
  • The methanol group improves aqueous solubility relative to aldehyde or biphenyl analogs .

Biological Activity

Overview

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol, with CAS No. 693814-42-5, is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and a nitrobenzyl moiety attached to a phenolic backbone. Its biological properties have garnered interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₅N₁O₃. The compound features:

  • Ethoxy Group : Enhances solubility and reactivity.
  • Nitrobenzyl Group : Imparts potential biological activity through electron-withdrawing effects.

Synthesis Methods

The synthesis typically involves:

  • Etherification : Formation of an ether bond between phenylmethanol and the nitrobenzyl group.
  • Ethoxylation : Addition of an ethoxy group to the phenyl ring.

These reactions are performed under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against various bacterial strains, with MIC values comparable to established antibiotics.
  • Biofilm Formation Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating infections associated with biofilms .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.
  • Case Studies : In animal models, administration of the compound resulted in decreased inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines, showing cytotoxic effects particularly against colon adenocarcinoma (HT-29) cells.
  • Colony Formation Assays : It significantly inhibited colony formation in treated cells, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes related to inflammation and cancer progression.

Comparative Analysis

Compound NameAntimicrobial ActivityAnti-inflammatory EffectsAnticancer Activity
This compoundHighModerateHigh
{3-Methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanolModerateLowModerate
{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanolHighHighModerate

Q & A

Q. What are the recommended synthetic routes for {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol, and what critical reaction conditions must be controlled?

Answer:

  • Williamson Ether Synthesis : The ethoxy and benzyloxy groups can be introduced via nucleophilic substitution. For example, react a phenolic precursor with 3-nitrobenzyl bromide in the presence of a base (e.g., NaH) to install the benzyloxy group .
  • Reductive Methods : Use reducing agents like DIBAL-H (-70°C, anhydrous conditions) to reduce ester or aldehyde intermediates to the alcohol moiety, as demonstrated in analogous syntheses .
  • Key Conditions : Control temperature (e.g., -70°C for DIBAL-H reductions), solvent polarity (THF or DMF for SN2 reactions), and stoichiometry (5.1 equiv. of DIBAL-H for complete reduction) .

Q. How can researchers characterize the purity and structure of this compound?

Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Look for characteristic peaks:
  • Methanol CH₂: δ ~4.28 ppm (d, J = 5.7 Hz) .
  • Aromatic protons: δ 6.91–7.52 ppm (split into multiplets due to nitro and ethoxy substituents) .
    • FT-IR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
  • Chromatography : Use TLC (hexane/EtOAc 1:1, Rf ~0.32) or HPLC to assess purity .

Q. What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential respiratory irritants .
  • Storage : Keep in anhydrous conditions (desiccator) to prevent hydrolysis.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for nitro-containing compounds .

Advanced Research Questions

Q. How can solvent effects influence the reactivity of intermediates during synthesis?

Answer:

  • Polar Solvents (e.g., DMF) : Enhance SN2 reactivity for ether formation but may destabilize nitro groups. Ethanol/water mixtures can alter acidity (e.g., pKa shifts in phenolic intermediates) .
  • Low-Temperature Solvents (e.g., THF at -70°C) : Minimize side reactions during reductions with DIBAL-H .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Answer:

  • Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals unambiguously .

Q. What pharmacological screening strategies are suitable for evaluating bioactivity?

Answer:

  • In Vitro Assays : Test against Mycobacterium tuberculosis (MIC values) using analogs with nitro groups, which exhibit antitubercular activity via nitroreductase activation .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Q. How can computational modeling guide structural optimization?

Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps to assess redox stability. For example, nitro groups lower LUMO, enhancing electrophilicity .
  • Molecular Docking : Simulate binding to target enzymes (e.g., bacterial nitroreductases) to optimize substituent positioning .

Q. What alternative protecting groups can improve synthetic yield for the benzyloxy moiety?

Answer:

  • Methoxymethyl (MOM) or PMB Groups : These are more stable under acidic conditions than benzyloxy groups. Compare deprotection efficiency using TFA or hydrogenolysis .

Q. How does pH affect the stability of the nitro and ethoxy groups?

Answer:

  • Acidic Conditions : Nitro groups are generally stable, but ethoxy may hydrolyze to phenol. Monitor via HPLC .
  • Basic Conditions : Nitro groups may undergo reduction; use controlled pH buffers (pH 7–9) during reactions .

Q. What strategies address regioselectivity challenges during etherification?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic aromatic substitution .
  • Steric Effects : Use bulky bases (e.g., DIPEA) to favor less hindered positions .

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